![molecular formula C24H20Cl2N2O2 B11213261 9-Chloro-5-(2-chlorophenyl)-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11213261.png)
9-Chloro-5-(2-chlorophenyl)-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Chloro-5-(2-chlorophenyl)-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex heterocyclic compound with a fused pyrazolo-benzoxazine ring system. Let’s break down its structure:
9-Chloro: Indicates a chlorine atom at the 9th position.
5-(2-chlorophenyl): A chlorophenyl group attached at the 5th position.
2-(4-ethoxyphenyl): An ethoxyphenyl group at the 2nd position.
1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine: The core structure, which combines a pyrazole ring (pyrazolo) and a benzoxazine ring.
Méthodes De Préparation
Unfortunately, specific synthetic routes for this compound are scarce in the literature. we can infer that it involves the fusion of a pyrazole ring with a benzoxazine ring. Industrial production methods likely rely on efficient and scalable synthetic pathways.
Analyse Des Réactions Chimiques
The compound may undergo various reactions:
Oxidation: Oxidative processes could modify the chloro or ethoxy groups.
Reduction: Reduction reactions might reduce the nitro group (if present) or other functional groups.
Substitution: Substituents on the phenyl rings can be replaced using appropriate reagents.
Cyclization: Intramolecular cyclization reactions could form other heterocyclic derivatives.
Common reagents and conditions depend on the specific reaction. Major products could include derivatives with altered substitution patterns or additional rings.
Applications De Recherche Scientifique
Research on this compound spans several fields:
Chemistry: Investigating its reactivity, stability, and novel derivatives.
Biology: Assessing its biological activity, such as potential as a drug candidate.
Medicine: Exploring its pharmacological properties, toxicity, and therapeutic potential.
Industry: Considering applications in materials science or catalysis.
Mécanisme D'action
The exact mechanism remains elusive due to limited data. if this compound exhibits biological activity, it likely interacts with specific molecular targets (e.g., receptors, enzymes) or modulates cellular pathways.
Comparaison Avec Des Composés Similaires
While direct comparisons are challenging without more information, we can highlight its uniqueness within the pyrazolo-benzoxazine family. Similar compounds may include other pyrazole-fused heterocycles, but this specific combination of substituents distinguishes it.
: Example reference. : Another reference.
Propriétés
Formule moléculaire |
C24H20Cl2N2O2 |
|---|---|
Poids moléculaire |
439.3 g/mol |
Nom IUPAC |
9-chloro-5-(2-chlorophenyl)-2-(4-ethoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C24H20Cl2N2O2/c1-2-29-17-10-7-15(8-11-17)21-14-22-19-13-16(25)9-12-23(19)30-24(28(22)27-21)18-5-3-4-6-20(18)26/h3-13,22,24H,2,14H2,1H3 |
Clé InChI |
FBNCKCALIKJOOQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C=CC(=C4)Cl)OC3C5=CC=CC=C5Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


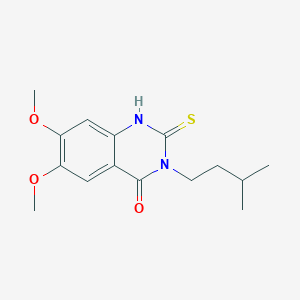
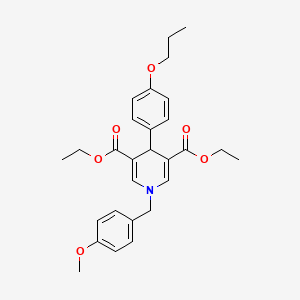
![6-bromo-3-[[4-(4-pyridin-2-ylpiperazine-1-carbonyl)phenyl]methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B11213185.png)
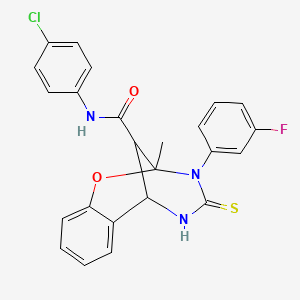
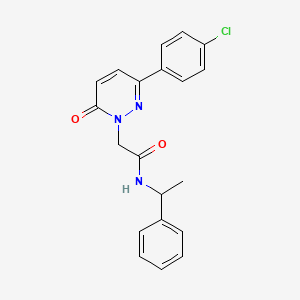
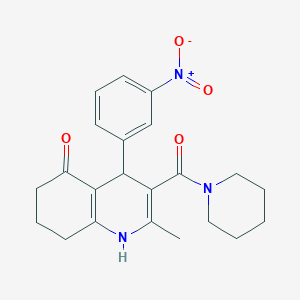
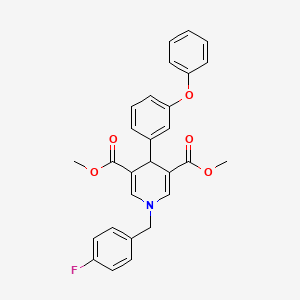
![N-cyclohexyl-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11213223.png)
![7-chloro-3-[3-(4-pyridin-2-ylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B11213227.png)
![3-[(4-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}cyclohexyl)methyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B11213234.png)
![1-(4-Bromophenyl)-3-hydroxy-3-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium](/img/structure/B11213238.png)
![N-benzyl-1-(3-chlorophenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11213245.png)
![3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-hydroxy-1-(2-methoxyphenyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium](/img/structure/B11213268.png)
![N-(3,4-dichlorophenyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11213272.png)
